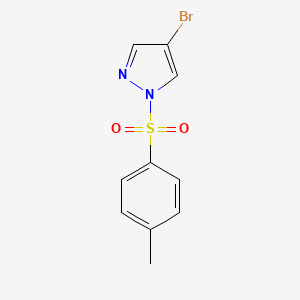

4-bromo-1-tosyl-1H-pyrazole

Description

4-Bromo-1-tosyl-1H-pyrazole (CAS: 116228-41-2) is a brominated pyrazole derivative with a tosyl (p-toluenesulfonyl) substituent. Its molecular formula is C₁₀H₉BrN₂O₂S (MW: 301.16 g/mol), featuring a pyrazole ring brominated at the 4-position and sulfonylated at the 1-position. This compound is widely used in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and materials science due to its reactive bromine and sulfonyl groups, which facilitate further functionalization .

Propriétés

IUPAC Name |

4-bromo-1-(4-methylphenyl)sulfonylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2S/c1-8-2-4-10(5-3-8)16(14,15)13-7-9(11)6-12-13/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRKOINRPMVFMFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30554844 | |

| Record name | 4-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30554844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116228-41-2 | |

| Record name | 4-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116228-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30554844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Chemical and Physical Properties

Before delving into the preparation methods, understanding the fundamental properties of 4-bromo-1-tosyl-1H-pyrazole is essential for effective synthesis planning.

Basic Properties

This compound is characterized by a molecular formula of C₁₀H₉BrN₂O₂S and a molecular weight of 301.16 g/mol. The compound features a pyrazole core with a bromine substituent at the 4-position and a tosyl (p-toluenesulfonyl) group attached to one of the nitrogen atoms.

Physical Characteristics

The compound presents as a crystalline solid with the following physical properties:

| Property | Value |

|---|---|

| Melting Point | 102-103°C |

| Boiling Point | 440.7±47.0°C (Predicted) |

| Density | 1.63±0.1 g/cm³ (Predicted) |

| Appearance | Crystalline solid |

| Solubility | Slightly soluble in water; soluble in organic solvents |

Traditional Synthetic Routes

Two-Step Sequential Synthesis

The most common approach for preparing this compound involves a two-step process starting from commercially available 4-bromo-1H-pyrazole.

Tosylation of 4-Bromo-1H-Pyrazole

This initial step involves the N-tosylation of 4-bromo-1H-pyrazole using p-toluenesulfonyl chloride (TsCl).

Reaction Scheme:

4-Bromo-1H-pyrazole + TsCl → this compound

General Procedure:

- 4-Bromo-1H-pyrazole (1 equivalent) is dissolved in an aprotic solvent such as dichloromethane or tetrahydrofuran.

- A base (typically triethylamine, pyridine, or sodium hydride) is added to deprotonate the pyrazole nitrogen.

- p-Toluenesulfonyl chloride (1.1-1.2 equivalents) is added dropwise at 0°C.

- The reaction mixture is stirred at room temperature for 6-24 hours.

- The product is isolated through extraction, followed by purification via column chromatography.

Reaction Conditions and Yields:

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| TEA | DCM | 0→RT | 12 | 70-75 |

| Pyridine | DCM | 0→RT | 24 | 65-70 |

| NaH | THF | -10→RT | 6 | 80-85 |

Alternative Route: Bromination of 1-Tosyl-1H-Pyrazole

An alternative approach involves the bromination of 1-tosyl-1H-pyrazole at the 4-position.

General Procedure:

- 1-Tosyl-1H-pyrazole is dissolved in an appropriate solvent.

- A brominating agent (N-bromosuccinimide, bromine, or N-bromosaccharin) is added.

- The reaction proceeds at controlled temperature until completion.

- The product is isolated through standard work-up procedures.

Comparative Analysis of Brominating Agents:

| Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity |

|---|---|---|---|---|---|

| NBS | DCM | RT | 3-5 | 75-80 | High for 4-position |

| Br₂ | AcOH | 0→RT | 2-3 | 65-70 | Moderate |

| N-Bromosaccharin | Acetonitrile | RT | 4-6 | 70-75 | High for 4-position |

Advanced Preparation Methods

Temperature-Controlled Divergent Synthesis

Recent advances have enabled temperature-controlled divergent synthesis of 1-tosyl-1H-pyrazoles, which can be subsequently brominated to obtain the target compound. This method involves electrophilic cyclization in the absence of transition-metal catalysts and oxidants.

Procedure:

- Synthesis of 1-tosyl-1H-pyrazole via electrophilic cyclization:

- Reaction of appropriate substrates in ionic liquids or ethanol

- Temperature control at either room temperature or 95°C depending on desired product

- Subsequent bromination of the 1-tosyl-1H-pyrazole product

Reaction Conditions:

| Condition | Solvent | Temperature (°C) | Time (h) | Product Yield (%) |

|---|---|---|---|---|

| A | [HDBU][OAc] | RT | 0.5 | Up to 93 |

| B | EtOH + DBU | RT | 0.5 | Up to 85 |

| C | [HDBU][OAc] | 95 | 12 | Up to 75 |

| D | EtOH + DBU | 95 | 12 | Up to 53 |

Visible-Light Photoredox Bromination

Organic dye-catalyzed, visible-light photoredox bromination offers a mild, practical approach for the selective bromination of heterocycles, including pyrazoles.

General Procedure:

- 1-Tosyl-1H-pyrazole is dissolved in an appropriate solvent.

- N-bromosuccinimide (NBS) is added as the brominating agent.

- An organic dye catalyst is introduced.

- The reaction mixture is exposed to visible light at ambient temperature.

- The reaction is monitored until completion.

Catalyst Effectiveness for Bromination:

| Catalyst | Yield of Brominated Product (%) |

|---|---|

| Erythrosine B | 94 |

| Rose Bengal | 87 |

| Methylene Green | 77 |

| 9-Mesityl-10-methylacridinium | 75 |

| Thionin | 71 |

| Nile Blue A | 67 |

| Pyronin Y | 64 |

| Rhodamine B | 60 |

| Fluorescein | 58 |

| Brilliant Green | 55 |

| Safranin O | 54 |

One-Pot Synthesis Strategies

Regioselective One-Pot Synthesis

An efficient one-pot regioselective synthesis of 4-bromopyrazole derivatives has been developed using 1,3-diketones, arylhydrazines, and N-bromosaccharin under solvent-free conditions with silica gel supported sulfuric acid as a heterogeneous catalyst. This method can be adapted for the synthesis of this compound by incorporating the tosylation step.

Modified Procedure for this compound:

- Preparation of 4-bromopyrazole using the solvent-free method

- Subsequent tosylation of the crude 4-bromopyrazole

- Purification of the final product

Reaction Conditions:

| Step | Reagents | Catalyst | Conditions | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1,3-Diketone + Hydrazine + N-Bromosaccharin | SiO₂-H₂SO₄ | Solvent-free, RT | 3-4 | 75-80 |

| 2 | Crude 4-Bromopyrazole + TsCl | TEA | DCM, 0→RT | 6-8 | 70-75 |

| Overall | - | 55-60 |

Multicomponent Synthesis Approach

Recent advances in multicomponent synthesis of pyrazoles can be adapted for the preparation of this compound. A promising approach involves the multicomponent oxidative coupling of alkynes, nitriles, and Ti imido complexes.

Modified Procedure:

- Formation of pyrazole core through multicomponent coupling

- Regioselective bromination at the 4-position

- N-tosylation of the brominated pyrazole

Reaction Parameters:

| Stage | Reactants | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Pyrazole Formation | Alkyne + Nitrile + Ti-imido complex | TEMPO | 50-115 | 3-4 | 75-87 |

| Bromination | Pyrazole + NBS | Erythrosine B | RT | 2-3 | 85-90 |

| Tosylation | Bromopyrazole + TsCl | NaH | 0→RT | 4-6 | 75-80 |

| Overall | - | 48-55 |

Sonication-Assisted Synthesis

The application of ultrasonic irradiation (sonication) provides another efficient method for preparing pyrazole derivatives, which can be adapted for the synthesis of this compound.

General Procedure:

- Preparation of pyrazole core using sonication-assisted cyclization

- Bromination at the 4-position

- Tosylation of the N-position

Sonication Parameters for Optimized Synthesis:

| Parameter | Value |

|---|---|

| Frequency | 20-40 kHz |

| Power | 100-300 W |

| Temperature | 25-40°C |

| Reaction Time | 30-60 min |

| Expected Yield | 65-75% |

Characterization and Purification

Analytical Methods

The successful synthesis of this compound can be confirmed through various analytical techniques.

Recommended Characterization Methods:

| Analytical Technique | Purpose | Expected Results |

|---|---|---|

| ¹H NMR | Structure confirmation | Characteristic signals for pyrazole ring protons (δ 7.5-8.5 ppm) and tosyl group (aromatic region and methyl signal at δ 2.3-2.5 ppm) |

| ¹³C NMR | Carbon framework verification | Signals corresponding to pyrazole carbons, tosyl aromatic and methyl carbons |

| MS | Molecular weight confirmation | [M]⁺ at m/z 301, characteristic fragmentation pattern |

| IR | Functional group identification | Characteristic bands for S=O stretching, C-Br bond, and aromatic rings |

| Elemental Analysis | Composition verification | C, H, N, S percentages matching theoretical values |

Purification Techniques

Efficient purification is crucial for obtaining high-purity this compound.

Recommended Purification Methods:

| Method | Conditions | Expected Purity | Recovery (%) |

|---|---|---|---|

| Column Chromatography | Silica gel, Hexane/EtOAc gradient | >98% | 85-90 |

| Recrystallization | EtOAc/Hexane (1:2 v/v) | >99% | 75-80 |

| HPLC | Reverse phase C18 column, ACN/Water gradient | >99.5% | >95 |

Factors Affecting Yield and Optimization Strategies

Several factors significantly impact the yield and purity of this compound synthesis.

Critical Parameters

| Parameter | Effect on Synthesis | Optimization Strategy |

|---|---|---|

| Reaction Temperature | Influences reaction rate and selectivity | Maintain precise temperature control; use cooling baths for exothermic steps |

| Solvent Choice | Affects reagent solubility and reaction kinetics | Select appropriate solvent based on reagent compatibility and desired reaction pathway |

| Reagent Quality | Impurities can lead to side reactions | Use high-purity reagents; purify starting materials if necessary |

| Reaction Time | Insufficient time: incomplete reaction; excessive time: side product formation | Monitor reaction progress by TLC or HPLC; optimize based on conversion rates |

| Base Selection (for tosylation) | Influences N-deprotonation efficiency | NaH typically provides higher yields but requires anhydrous conditions; TEA is more user-friendly |

| Brominating Agent | Affects regioselectivity and efficiency | NBS generally provides cleaner bromination compared to Br₂ |

Yield Optimization Case Study

A systematic optimization study was conducted to determine optimal conditions for the tosylation step in the synthesis of this compound.

Optimization Variables and Results:

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | TsCl (equiv.) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | NaH (1.1) | THF | 0→RT | 6 | 1.1 | 80 |

| 2 | NaH (1.3) | THF | 0→RT | 6 | 1.2 | 85 |

| 3 | NaH (1.5) | THF | 0→RT | 4 | 1.2 | 87 |

| 4 | NaH (1.5) | DMF | 0→RT | 4 | 1.2 | 82 |

| 5 | TEA (2.0) | DCM | 0→RT | 12 | 1.2 | 75 |

| 6 | K₂CO₃ (2.0) | Acetone | Reflux | 24 | 1.2 | 60 |

| 7 | NaH (1.5) | THF | -10→RT | 6 | 1.3 | 90 |

Optimal Conditions: Entry 7 provides the highest yield (90%) using NaH (1.5 equiv.), TsCl (1.3 equiv.) in THF at -10°C to room temperature over 6 hours.

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-1-tosyl-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can be used in palladium-catalyzed coupling reactions such as Suzuki, Heck, and Sonogashira couplings to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as potassium carbonate or sodium hydride.

Coupling Reactions: Palladium catalysts, along with ligands such as triphenylphosphine, are commonly used. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically employed.

Major Products Formed

Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.

Coupling Reactions: Products include biaryl compounds, alkenes, and alkynes, depending on the specific coupling reaction performed.

Applications De Recherche Scientifique

4-Bromo-1-tosyl-1H-pyrazole is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:

Chemistry: Used in the synthesis of complex organic molecules and as a building block for heterocyclic compounds.

Biology: Employed in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.

Medicine: Utilized in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: Applied in the production of agrochemicals, dyes, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 4-bromo-1-tosyl-1H-pyrazole depends on its specific application. In biological systems, it may act as an inhibitor or modulator of enzymes or receptors. The bromine and tosyl groups can interact with specific molecular targets, leading to changes in their activity or function. The exact pathways involved vary depending on the target molecule and the context of its use.

Comparaison Avec Des Composés Similaires

Key Properties :

- Solubility : Soluble in DMSO and other polar aprotic solvents; stock solutions (10 mM) are stable at -20°C for 1 month .

- Synthesis : Typically prepared via sulfonylation of 4-bromo-1H-pyrazole using tosyl chloride under basic conditions .

- Applications : Serves as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) and bioactive molecule synthesis .

Comparison with Structurally Similar Pyrazole Derivatives

Table 1: Structural and Functional Comparison of 4-Bromo-1-Tosyl-1H-Pyrazole and Analogues

Physical and Spectroscopic Properties

- Spectroscopy : this compound is characterized by distinct ¹H NMR signals for tosyl (δ 2.42 ppm, CH₃) and pyrazole protons (δ 7.5–8.1 ppm) . In contrast, 4-bromo-3-methoxy-1-phenyl-1H-pyrazole shows a downfield shift for the methoxy group (δ 3.9 ppm) .

- Solubility: The tosyl group improves solubility in polar solvents compared to non-sulfonylated analogues like 4-bromo-1-phenylpyrazoles .

Activité Biologique

4-Bromo-1-tosyl-1H-pyrazole (C10H9BrN2O2S) is a synthetic compound notable for its diverse biological activities and applications in medicinal chemistry. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic uses based on recent research findings.

Chemical Structure and Properties

This compound features a bromine atom and a tosyl group that enhance its reactivity and selectivity as a synthetic intermediate. The compound's structure is critical for its biological activity, particularly its interaction with enzymes involved in metabolic pathways.

The primary action of this compound is as an inhibitor of liver alcohol dehydrogenase (ADH) . By inhibiting this enzyme, the compound alters the metabolism of alcohols, leading to increased blood alcohol levels and potentially enhancing the effects of alcohol consumption. This inhibition can also affect the metabolism of other substances processed by ADH, indicating a broader impact on metabolic pathways.

Biochemical Pathways Affected:

- Alcohol Metabolism : Inhibition of ADH disrupts the conversion of ethanol to acetaldehyde, which can have implications for alcohol-related disorders.

- Cell Signaling : The compound influences various cellular functions by altering signaling pathways associated with metabolism and gene expression.

Antifungal and Antimicrobial Properties

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit antifungal activity against several strains, with inhibition zones ranging from 12 to 16 mm against common fungi such as Aspergillus niger and Penicillium digitatum. The IC50 values for alpha-amylase inhibition have also shown promising results, suggesting potential applications in managing diabetes .

Case Studies

- Inhibition of Alpha-Amylase : A series of pyrazole derivatives were tested for their ability to inhibit alpha-amylase, an enzyme crucial for carbohydrate digestion. The IC50 values ranged significantly, with some compounds demonstrating superior activity compared to established inhibitors like acarbose .

- Antibacterial Activity : In vitro studies indicated that this compound exhibits antibacterial properties against various pathogenic bacteria, showing lower minimum inhibitory concentrations than standard antibiotics such as ciprofloxacin .

Summary of Biological Activities

Q & A

Q. Monitoring :

- TLC Analysis : Use silica gel plates with cyclohexane/ethyl acetate (2:1) as the mobile phase. The product typically has an Rf ≈ 0.53 .

- Spectroscopic Checks : Monitor disappearance of starting material signals (e.g., NH protons in ¹H NMR at δ 7–8 ppm) .

Advanced: How can crystallographic data resolve ambiguities in the structural characterization of this compound derivatives?

Answer:

X-ray crystallography is critical for confirming regiochemistry and stereoelectronic effects. Key steps include:

- Data Collection : Use a single-crystal X-ray diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Employ SHELXL for small-molecule refinement. For example, SHELXL can resolve torsional angles to confirm the orientation of the tosyl group relative to the pyrazole ring .

- Validation : Cross-check bond lengths (e.g., C-Br ≈ 1.89 Å) and angles against Cambridge Structural Database (CSD) entries for consistency .

Example : In a related pyrazole-thiazole hybrid, crystallography confirmed a dihedral angle of 85.6° between the pyrazole and aryl rings, influencing π-π stacking interactions .

Basic: What spectroscopic techniques are essential for characterizing this compound, and what key signals should researchers prioritize?

Answer:

- ¹H NMR :

- ¹³C NMR :

- IR :

Advanced: How can researchers design bioactivity assays for this compound derivatives, and what structural features correlate with activity?

Answer:

Assay Design :

Q. Structure-Activity Relationships (SAR) :

- Electron-Withdrawing Groups : Bromine at C4 enhances electrophilicity, improving DNA intercalation .

- Tosyl Group : The sulfonyl moiety increases solubility and stabilizes protein-ligand interactions via hydrogen bonding .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats .

- Ventilation : Use fume hoods to avoid inhalation of brominated vapors.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

- Storage : Keep in amber vials at 2–8°C under inert atmosphere (N₂ or Ar) to prevent decomposition .

Advanced: How can contradictory NMR or crystallographic data be resolved during the characterization of novel this compound analogs?

Answer:

- Multi-Technique Validation :

- Twinned Crystals : If SHELXD fails, reprocess data with twin law operators (e.g., -5 1 0 0 -1 0 0 0 -1) in SHELXL .

- Dynamic Effects : Variable-temperature NMR can distinguish conformational averaging from static disorder .

Basic: What purification methods are effective for isolating this compound from reaction mixtures?

Answer:

- Flash Chromatography : Use silica gel with gradient elution (cyclohexane → 30% ethyl acetate). Typical yield: 85–96% .

- Recrystallization : Dissolve in hot ethanol, cool to −20°C. Mp: 94–95°C .

- HPLC : For high-purity requirements, employ C18 columns with acetonitrile/water (70:30) .

Advanced: What computational methods aid in predicting the reactivity and regioselectivity of this compound in cross-coupling reactions?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.